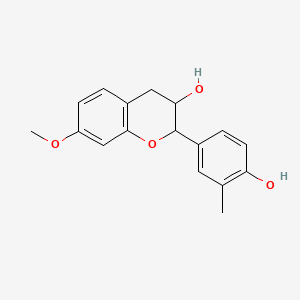
Di(tetradec-5-en-1-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(tetradec-5-en-1-yl)mercury is an organomercury compound with the chemical formula C28H54Hg. It is characterized by the presence of two tetradec-5-en-1-yl groups attached to a central mercury atom. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(tetradec-5-en-1-yl)mercury typically involves the reaction of tetradec-5-en-1-yl halides with mercury salts. One common method is the reaction of tetradec-5-en-1-yl chloride with mercuric chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Safety measures are also crucial due to the toxic nature of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Di(tetradec-5-en-1-yl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and corresponding hydrocarbons.
Substitution: The tetradec-5-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury and alkenes.
Applications De Recherche Scientifique
Di(tetradec-5-en-1-yl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in therapeutic applications, although its toxicity limits its direct use.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Di(tetradec-5-en-1-yl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to sulfhydryl groups, disrupting normal cellular functions and leading to toxic effects. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylmercury (CH3Hg+)
- Ethylmercury (C2H5Hg+)
- Phenylmercury (C6H5Hg+)
Comparison
Di(tetradec-5-en-1-yl)mercury is unique due to its long alkyl chains, which influence its chemical properties and interactions. Compared to methylmercury and ethylmercury, it has a higher molecular weight and different solubility characteristics. Its toxicity profile may also differ due to the presence of the tetradec-5-en-1-yl groups, which can affect its distribution and metabolism in biological systems.
Propriétés
Numéro CAS |
113714-66-2 |
|---|---|
Formule moléculaire |
C28H54Hg |
Poids moléculaire |
591.3 g/mol |
Nom IUPAC |
bis(tetradec-5-enyl)mercury |
InChI |
InChI=1S/2C14H27.Hg/c2*1-3-5-7-9-11-13-14-12-10-8-6-4-2;/h2*9,11H,1,3-8,10,12-14H2,2H3; |
Clé InChI |
UUPVWJXFKYCLNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCC[Hg]CCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
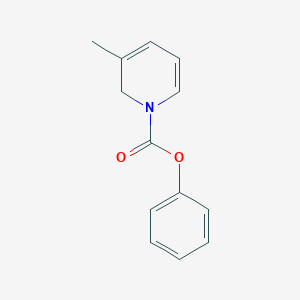
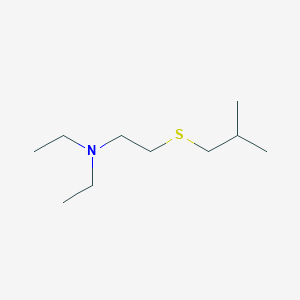


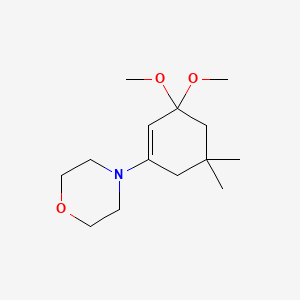
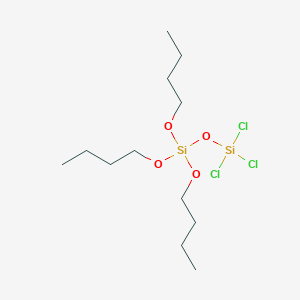
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)

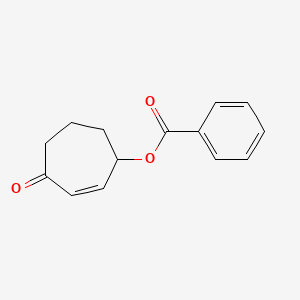
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)

